molecular formula C22H16N2O2 B14493790 Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate CAS No. 64299-05-4

Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate

Cat. No.: B14493790
CAS No.: 64299-05-4
M. Wt: 340.4 g/mol
InChI Key: ROXRGQKAZXBTTR-UHFFFAOYSA-N
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Description

Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their wide range of biological activities and their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The carbazole moiety can be introduced through a series of cyclization reactions involving appropriate starting materials and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-indole-3-carboxylate
  • 9H-Carbazole-4-carboxylate
  • 1H-Indole-3-carboxylate

Uniqueness

Methyl 1-(1H-indol-3-YL)-9H-carbazole-4-carboxylate is unique due to its combined indole and carbazole structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

64299-05-4

Molecular Formula

C22H16N2O2

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 1-(1H-indol-3-yl)-9H-carbazole-4-carboxylate

InChI

InChI=1S/C22H16N2O2/c1-26-22(25)16-11-10-14(17-12-23-18-8-4-2-6-13(17)18)21-20(16)15-7-3-5-9-19(15)24-21/h2-12,23-24H,1H3

InChI Key

ROXRGQKAZXBTTR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C3=CC=CC=C3NC2=C(C=C1)C4=CNC5=CC=CC=C54

Origin of Product

United States

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